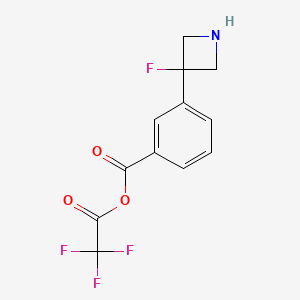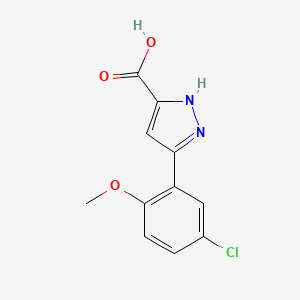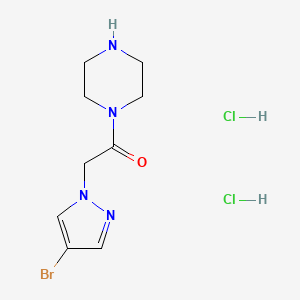
tert-Butyl((3S,4S)-1-chloro-4-methyl-2-oxohexan-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl((3S,4S)-1-chloro-4-methyl-2-oxohexan-3-yl)carbamate is a chemical compound that features a tert-butyl group, a carbamate functional group, and a chiral center
Métodos De Preparación
The synthesis of tert-Butyl((3S,4S)-1-chloro-4-methyl-2-oxohexan-3-yl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-1H-indole.
Vilsmeier Formylation: The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position gives an intermediate compound.
N-Boc Protection: The intermediate is then converted to its N-Boc derivative.
Reduction: The aldehyde group of the N-Boc derivative is reduced using sodium borohydride (NaBH4) in methanol to obtain an alcohol.
Protection of Hydroxy Group: The hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole.
Formyl Group Introduction: A formyl group is introduced into the 4-position using n-butyllithium (n-BuLi) as a base and dimethylformamide (DMF) as an electrophile in anhydrous tetrahydrofuran (THF) at -78°C.
Horner-Wadsworth-Emmons Olefination:
Análisis De Reacciones Químicas
tert-Butyl((3S,4S)-1-chloro-4-methyl-2-oxohexan-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Deprotection: The tert-butyl carbamate protecting group can be removed using hydrogen chloride gas in solvent-free conditions.
Aplicaciones Científicas De Investigación
tert-Butyl((3S,4S)-1-chloro-4-methyl-2-oxohexan-3-yl)carbamate has diverse applications in scientific research:
Drug Design: It serves as a precursor in the synthesis of biologically active natural products and potential drug candidates.
Catalysis: The compound is used in catalytic processes to facilitate various chemical reactions.
Material Synthesis: It is employed in the synthesis of advanced materials with specific properties for industrial applications.
Mecanismo De Acción
The mechanism of action of tert-Butyl((3S,4S)-1-chloro-4-methyl-2-oxohexan-3-yl)carbamate involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its functional groups, which participate in chemical reactions with target molecules. The carbamate group, for instance, can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity .
Comparación Con Compuestos Similares
tert-Butyl((3S,4S)-1-chloro-4-methyl-2-oxohexan-3-yl)carbamate can be compared with other similar compounds such as:
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound also features a tert-butyl group and is used in the synthesis of biologically active natural products.
tert-Butyl ((3S,4S)-4-aminotetrahydrofuran-3-yl)carbamate: This compound has applications in drug design and material synthesis.
The uniqueness of this compound lies in its specific structural features and the versatility of its functional groups, which enable a wide range of chemical transformations and applications.
Propiedades
Fórmula molecular |
C12H21ClNO3- |
|---|---|
Peso molecular |
262.75 g/mol |
Nombre IUPAC |
N-tert-butyl-N-[(3S,4S)-1-chloro-4-methyl-2-oxohexan-3-yl]carbamate |
InChI |
InChI=1S/C12H22ClNO3/c1-6-8(2)10(9(15)7-13)14(11(16)17)12(3,4)5/h8,10H,6-7H2,1-5H3,(H,16,17)/p-1/t8-,10-/m0/s1 |
Clave InChI |
URCXKDJGFMFKMS-WPRPVWTQSA-M |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)CCl)N(C(=O)[O-])C(C)(C)C |
SMILES canónico |
CCC(C)C(C(=O)CCl)N(C(=O)[O-])C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,2R)-2-([1,1'-Biphenyl]-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B11816851.png)

![(2R,3S)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B11816859.png)






![3-Chloro-6-methoxy-N-phenylbenzo[b]thiophene-2-carboxamide](/img/structure/B11816921.png)

![acetyl (2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoate;acetate](/img/structure/B11816929.png)
![tert-Butyl (3aR,7aR)-5-oxooctahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B11816933.png)
